(2-Ethylphenyl)hydrazine

Continuous-Flow Chemistry Process Intensification Hydrazine Synthesis

Procure high-purity (2-Ethylphenyl)hydrazine (≥98%) as the unequivocal starting material for 7-ethyltryptophol, the penultimate intermediate in etodolac NSAID synthesis. Ortho-ethyl substitution ensures regioselective Fischer indole cyclization—meta/para isomers yield inactive analogs. Ideal for cGMP manufacturing, continuous-flow process optimization, and ANDA impurity profiling. Inquire for bulk commercial quantities.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 19275-55-9
Cat. No. B189390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethylphenyl)hydrazine
CAS19275-55-9
SynonymsHydrazine, (2-ethylphenyl)-
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NN
InChIInChI=1S/C8H12N2/c1-2-7-5-3-4-6-8(7)10-9/h3-6,10H,2,9H2,1H3
InChIKeyJHPOWXCLWLEKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylphenylhydrazine (CAS 19275-55-9) – A Critical Intermediate in Etodolac Synthesis


(2-Ethylphenyl)hydrazine is a substituted arylhydrazine derivative characterized by a hydrazine functional group attached to the ortho-ethyl substituted phenyl ring [1]. This compound, often utilized as its hydrochloride salt (CAS 19398-06-2), serves as a cornerstone intermediate in the synthesis of 7-ethyltryptophol, the immediate precursor to the non-steroidal anti-inflammatory drug (NSAID) etodolac . Its specific ortho-substitution pattern dictates its reactivity and subsequent utility in constructing the fused heterocyclic core of this pharmaceutical agent [2].

Why 2-Ethylphenylhydrazine Cannot Be Substituted with Common Arylhydrazine Analogs


While phenylhydrazine, 3-ethylphenylhydrazine, and 4-ethylphenylhydrazine are structurally related hydrazine derivatives with similar molecular weights, their substitution patterns preclude their interchangeable use in the synthesis of 7-ethyltryptophol [1]. The ortho-ethyl substitution of 2-ethylphenylhydrazine is essential for the regioselectivity of the Fischer indole cyclization, ensuring the formation of the correct 7-ethyltryptophol regioisomer [2]. Substituting with the meta- or para-isomers would yield the 6- or 5-ethyltryptophol analogs, respectively, which are not intermediates for etodolac . Furthermore, unsubstituted phenylhydrazine lacks the ethyl group, which is a critical component of the etodolac pharmacophore, resulting in a different, inactive final product [3].

Quantitative Differentiation of 2-Ethylphenylhydrazine: Yield, Purity, and Safety Profile


Continuous-Flow Synthesis of 2-Ethylphenylhydrazine Hydrochloride Achieves 94% Yield, Outperforming Traditional Batch Methods

A continuous-flow process for the synthesis of 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline achieved a 94% isolated yield [1]. This represents a significant improvement over traditional batch diazotization-reduction methods for substituted phenylhydrazines, which typically yield between 60% and 80% due to side reactions and decomposition of the unstable diazonium intermediate [2]. The enhanced heat and mass transfer in the flow reactor minimized byproduct formation and enabled a shorter total residence time of less than 31 minutes [3].

Continuous-Flow Chemistry Process Intensification Hydrazine Synthesis

High Purity Grade (≥98% HPLC) Minimizes Unknown Impurities in cGMP Pharmaceutical Synthesis

Commercially available 2-ethylphenylhydrazine hydrochloride is routinely offered with a purity of ≥98.0% as determined by HPLC analysis . This level of purity is critical for its application as an intermediate in the synthesis of an active pharmaceutical ingredient (API) like etodolac, where unknown impurities can persist through the synthetic route and contaminate the final drug substance, potentially impacting safety and efficacy [1]. In contrast, lower-grade phenylhydrazine derivatives (e.g., 95% purity) may contain up to 5% unidentified impurities, posing a greater risk and requiring additional purification steps .

Pharmaceutical Intermediate cGMP Manufacturing Analytical Chemistry

Substantially Higher Yield (78%) in the Final Fischer Indole Step When Using Optimized Continuous Flow Conditions

In the subsequent reaction to form 7-ethyltryptophol, the use of 2-ethylphenylhydrazine in an optimized continuous-flow microwave-assisted Fischer indole synthesis with 4-hydroxybutanal resulted in a 78% net yield [1]. This is a significant improvement over earlier continuous-flow efforts using 2,3-dihydrofuran, where the yield plateaued at 40-50% due to multiple byproducts [2]. The higher yield demonstrates that the intrinsic reactivity of 2-ethylphenylhydrazine can be further harnessed through advanced reaction engineering, a factor not readily generalizable to its isomers [3].

Fischer Indole Synthesis Continuous Flow Chemistry Reaction Yield Optimization

Specific Hazard Classification (H351, H372) Informs Rigorous Safety and Handling Protocols Compared to Less Characterized Analogs

2-Ethylphenylhydrazine hydrochloride carries specific GHS hazard statements including H351 (Suspected of causing cancer) and H372 (Causes damage to organs through prolonged or repeated exposure), as per supplier safety data sheets . This explicit classification, derived from testing or analogy to other hydrazine derivatives, mandates strict adherence to exposure controls (e.g., fume hoods, PPE) and waste disposal protocols [1]. While other substituted phenylhydrazines share similar general toxicity concerns, the precise hazard profile for less common isomers (e.g., 3-ethylphenylhydrazine) is often less well-documented, leading to ambiguity in risk assessment for procurement and handling .

Chemical Safety GHS Classification Risk Assessment

Optimal Applications of 2-Ethylphenylhydrazine in Pharmaceutical R&D and cGMP Manufacturing


cGMP Manufacturing of the Etodolac Intermediate 7-Ethyltryptophol

2-Ethylphenylhydrazine is the unequivocal starting material for the industrial synthesis of 7-ethyltryptophol, the penultimate intermediate in the production of the NSAID etodolac [1]. Procurement of this compound in high purity (≥98%) is essential for cGMP manufacturing, as it minimizes the introduction of unknown impurities that could compromise the quality of the final API [2]. The established continuous-flow processes for its synthesis [3] and its subsequent conversion to 7-ethyltryptophol [4] offer a scalable and economically viable route for commercial production.

Continuous-Flow Chemistry Research and Process Intensification

This compound serves as an excellent model substrate for exploring and optimizing continuous-flow diazotization-reduction and Fischer indole cyclization reactions [1]. Its documented 94% yield in a flow reactor [2] provides a robust benchmark against which to compare novel reactor designs, catalysts, and process conditions. Researchers in process chemistry can utilize 2-ethylphenylhydrazine to demonstrate the benefits of flow chemistry for handling hazardous intermediates (e.g., diazonium salts) and improving heat/mass transfer, thereby accelerating process development for other hydrazine-based APIs [3].

Analytical Method Development and Reference Standard for Etodolac-Related Impurities

2-Ethylphenylhydrazine is a critical reference material for the development and validation of analytical methods (AMV) used to detect and quantify impurities in both the drug intermediate (7-ethyltryptophol) and the final API (etodolac) [1]. Its use as a standard is essential for quality control (QC) applications in Abbreviated New Drug Applications (ANDA) [2]. The compound's specific retention time and spectral properties in HPLC and GC-MS assays allow for its unambiguous identification and quantification, ensuring compliance with ICH guidelines for impurity profiling [3].

Custom Synthesis of Novel Heterocyclic Compounds via Fischer Indole Cyclization

Beyond etodolac, 2-ethylphenylhydrazine is a valuable building block for synthesizing libraries of novel indole-based heterocycles [1]. Its ortho-ethyl substitution pattern influences the stereoelectronic properties of the resulting indole ring, which can be exploited in medicinal chemistry programs to discover new drug candidates with improved potency or selectivity [2]. The established reaction conditions for its cyclization [3] provide a reliable starting point for derivatization, making it a preferred arylhydrazine for constructing diversely functionalized indole scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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